molecular formula C10H15NO3 B066527 Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) CAS No. 183606-89-5

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No. B066527
CAS RN: 183606-89-5
M. Wt: 197.23 g/mol
InChI Key: WRWWRZKGSMOPRP-ZETCQYMHSA-N
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Description

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicinal chemistry. This compound is a member of the carbamate family and has shown promising results in various studies related to drug discovery.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of enzymatic activity through the formation of a covalent bond between the carbamate group and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) have been extensively studied. It has been shown to exhibit neuroprotective effects, as well as potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its instability in aqueous solutions and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI). These include the optimization of its structure for improved potency and selectivity, the development of more stable analogs for use in aqueous solutions, and the exploration of its potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising compound with potential applications in the field of medicinal chemistry. Its inhibitory activity against various enzymes and neuroprotective effects make it a valuable tool for drug discovery and development. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of cyclopentenone with tert-butyl carbamate in the presence of a catalyst such as palladium.

Scientific Research Applications

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

properties

IUPAC Name

tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWWRZKGSMOPRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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